molecular formula C17H15N3O2 B084307 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one CAS No. 15046-29-4

3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one

Cat. No. B084307
CAS RN: 15046-29-4
M. Wt: 293.32 g/mol
InChI Key: JLEYOXSXFACIOD-UHFFFAOYSA-N
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Description

3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PHT and has a molecular formula of C21H18N4O2.

Mechanism Of Action

The mechanism of action of 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one is not yet fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade. PHT also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.

Biochemical And Physiological Effects

Studies have shown that 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one has several biochemical and physiological effects. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. PHT also inhibits the expression of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one. One of the directions is the development of more efficient synthesis methods to improve the yield of the compound. Another direction is the study of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of PHT fully.

Synthesis Methods

The synthesis of 3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one can be achieved through several methods. One of the commonly used methods involves the reaction of 4-methoxybenzylamine with 3-phenyl-1-propenyl ketone in the presence of a catalyst. The resulting product is then further reacted with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicine, where it has been studied for its potential as an anticancer agent. Studies have shown that PHT has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)11-15-17(21)20-19-16(18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEYOXSXFACIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-(4-methoxybenzyl)-1,2,4-triazine-6(1H)-one

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